Physicochemical Properties of 1H-Benzimidazole-2-carbothioamide: A Technical Guide
Physicochemical Properties of 1H-Benzimidazole-2-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzimidazole core is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of 1H-Benzimidazole-2-carbothioamide and its derivatives, offering crucial data for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes potential biological pathways associated with this class of compounds.
Physicochemical Data
The experimental determination of all physicochemical properties for 1H-Benzimidazole-2-carbothioamide is not extensively documented in publicly available literature. However, data for closely related benzimidazole derivatives provide valuable insights into its expected characteristics.
Quantitative Physicochemical Properties
The following table summarizes available and extrapolated data for 1H-Benzimidazole-2-carbothioamide and its analogs.
| Property | Value | Compound Context | Source |
| Melting Point | ~154 °C | A benzimidazole carbothioamide derivative. | [1] |
| 140-160 °C | Typical range for benzimidazole carbothioamide derivatives. | [1] | |
| 268-270 °C | 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. | [2] | |
| pKa | 7 | The pKa for the conjugate acid of the parent benzimidazole. | [3] |
| logP (Octanol/Water) | Varies | Can be determined experimentally via RPLC for benzimidazole derivatives. | [4] |
| Solubility | - | Data for the specific compound is not readily available. Benzimidazole is soluble in alcohol and aqueous acids. | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 1H-Benzimidazole-2-carbothioamide.
| Spectroscopy | Characteristic Features | Source |
| Infrared (IR) | Characteristic bands for the carbothioamide group include N-H stretching (~3100–3500 cm⁻¹), C=S stretching (~1300–1400 cm⁻¹), and N-H bending modes. | [1] |
| Nuclear Magnetic Resonance (¹H NMR) | Expected signals would confirm the benzimidazole protons and the characteristic N-H protons of the carbothioamide group. | [1] |
| Nuclear Magnetic Resonance (¹³C NMR) | The presence of the C=S carbon would be confirmed at its expected chemical shift. | [2] |
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of novel benzimidazole derivatives are crucial for ensuring data accuracy and reproducibility.
Synthesis of 1H-Benzimidazole-2-carbothioamide
A common synthetic route involves the condensation of a benzimidazole-2-carboxylic acid derivative with thiosemicarbazide.[1]
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Starting Materials: Benzimidazole-2-carboxylic acid or its ester/acid chloride derivative and thiosemicarbazide.
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Solvent: Ethanol or methanol.
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Conditions: The reaction mixture is refluxed for 4-6 hours with stirring.
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Work-up: The product precipitates upon cooling and is collected by filtration, followed by washing and recrystallization from a suitable solvent like ethanol or chloroform.
Melting Point Determination
The melting point of benzimidazole derivatives is a key indicator of purity.
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Apparatus: A Stuart melting point apparatus or similar calibrated device is commonly used.[2]
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Procedure: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the sample melts is recorded.
LogP Determination by Reversed-Phase Liquid Chromatography (RPLC)
The partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.
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Principle: A correlation is established between the retention time of a compound on a reversed-phase HPLC column and its logP value.
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Stationary Phase: A nonpolar stationary phase, such as a LiChrosorb RP-18 column, is typically used.[4]
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Mobile Phase: A polar mobile phase, often a mixture of methanol and a buffer solution (e.g., phosphate buffer at pH 7), is employed.[4]
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Procedure: The compound of interest is injected into the HPLC system, and its retention time is measured. By comparing this retention time to that of a series of standards with known logP values, the logP of the test compound can be calculated.
Potential Biological Signaling Pathways
While the specific molecular targets of 1H-Benzimidazole-2-carbothioamide are not fully elucidated, derivatives of the benzimidazole scaffold have been shown to interact with several key biological pathways, suggesting potential mechanisms of action.
Anti-inflammatory Activity
Certain benzimidazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] Additionally, some have been identified as modulators of cannabinoid receptors (CB1 and CB2), which play a role in inflammatory signaling.[6]
Antiparasitic Activity
A well-established mechanism of action for several antiparasitic benzimidazole drugs is the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport in parasites.
Conclusion
1H-Benzimidazole-2-carbothioamide represents a valuable scaffold for the development of new therapeutic agents. While a complete experimental dataset for the parent compound is not yet available, the information gathered from its derivatives provides a strong foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to support scientists and researchers in their efforts to synthesize, characterize, and ultimately translate these promising compounds into clinical applications. Further investigation is warranted to fully elucidate the physicochemical properties and biological activities of 1H-Benzimidazole-2-carbothioamide itself.
References
- 1. 1H-Benzimidazole-2-carbothioamide | 35369-17-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
